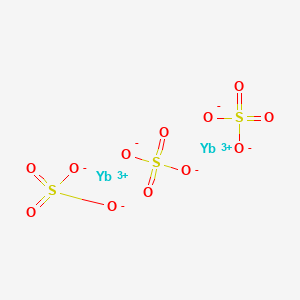
ytterbium(3+);trisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ytterbium(3+);trisulfate, also known as ytterbium(III) sulfate, is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt formed by the reaction of ytterbium with sulfuric acid. This compound is typically found in the form of colorless crystals and is used primarily for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
ytterbium(3+);trisulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the sulfate salt. The reaction can be represented as follows:
Yb2O3+3H2SO4→Yb2(SO4)3+3H2O
The reaction mixture is usually heated to facilitate the dissolution and reaction process .
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ytterbium(3+) salt (3:2) involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization and filtration techniques to remove any impurities .
化学反应分析
Types of Reactions
ytterbium(3+);trisulfate primarily undergoes reactions typical of sulfate salts. These include:
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis to form ytterbium hydroxide and sulfuric acid.
Precipitation: It can react with other metal salts to form insoluble sulfates.
Complexation: Ytterbium(III) ions can form complexes with various ligands.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Precipitation: Reagents such as barium chloride (BaCl₂) can be used to precipitate barium sulfate (BaSO₄) from the solution.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with ytterbium(III) ions.
Major Products Formed
Hydrolysis: Ytterbium hydroxide (Yb(OH)₃) and sulfuric acid (H₂SO₄).
Precipitation: Insoluble sulfates such as barium sulfate (BaSO₄).
Complexation: Various ytterbium-ligand complexes.
科学研究应用
Biomedicine
Ytterbium(3+) complexes have emerged as promising agents in biomedicine due to their luminescent properties, particularly in near-infrared (NIR) imaging.
- NIR Imaging : Recent studies have demonstrated that biocompatible Yb(III) complexes can be used for NIR living cell imaging. These complexes exhibit high quantum yields and long decay lifetimes, making them effective for fluorescence lifetime imaging (FLIM). For instance, β-fluorinated Yb(III) complexes have shown quantum yields of up to 23% in dimethyl sulfoxide and 13% in water, with decay lifetimes reaching 249 μs . This capability allows for effective discrimination from cell autofluorescence, enhancing imaging quality.
- Cell Uptake and Visualization : The incorporation of Yb(III) complexes into living cells has been successfully visualized using NIR confocal fluorescence imaging. The strong intracellular luminescence signals indicate potential for real-time monitoring of biological processes .
Optical Materials
Ytterbium(3+) compounds are also pivotal in the development of advanced optical materials.
- High Luminescence Efficiency : Yb(III) complexes sandwiched between specific ligands have achieved unprecedented quantum yields of up to 63% in certain solvents. This high efficiency is attributed to the effective sensitization provided by the ligands, which enhances NIR emission intensity significantly . Such materials are valuable for applications in lasers and photonic devices.
- Applications in Solar Cells : The unique optical properties of Yb(III) compounds make them suitable for integration into solar cells, where they can enhance light absorption and conversion efficiency .
Catalysis
Ytterbium(3+) complexes serve as effective catalysts in various chemical reactions.
- Asymmetric Reactions : Research indicates that Yb(III) complexes can catalyze asymmetric reactions efficiently. These catalysts facilitate the synthesis of complex organic molecules with high selectivity and yield . The ability to recycle these catalysts further enhances their utility in industrial applications.
- Luminescent Thermometry : A dual emissive Yb(III) complex has been developed for luminescent thermometry applications, particularly within organic light-emitting diodes (OLEDs). This application leverages the temperature sensitivity of the luminescent properties of Yb(III) .
Case Study 1: NIR Imaging Using Yb(III) Complexes
A study conducted on β-fluorinated Yb(III) complexes demonstrated their effectiveness as biological optical probes. The results indicated that these complexes could be used for both steady-state fluorescence and time-resolved imaging due to their high signal-to-noise ratios .
Case Study 2: Catalytic Applications
In another study, Yb(III) triflate was utilized as a catalyst for synthesizing bis(indolyl)methanes. The research highlighted the versatility and recyclability of this catalyst, showcasing its potential for sustainable chemical processes .
作用机制
The mechanism of action of sulfuric acid, ytterbium(3+) salt (3:2) depends on its specific application. In chemical reactions, the ytterbium(III) ions act as Lewis acids, facilitating various reactions by accepting electron pairs from donor molecules. In biological systems, ytterbium ions can interact with biomolecules, potentially affecting their structure and function .
相似化合物的比较
Similar Compounds
Ytterbium(III) chloride (YbCl₃): A common ytterbium compound used in similar applications.
Ytterbium(III) nitrate (Yb(NO₃)₃): Another ytterbium salt with comparable properties.
Ytterbium(III) oxide (Yb₂O₃): Used as a precursor for the synthesis of various ytterbium compounds.
Uniqueness
ytterbium(3+);trisulfate is unique due to its sulfate anion, which imparts specific chemical properties such as solubility and reactivity. The sulfate group also allows for the formation of stable complexes with other metal ions, making it valuable in various research applications .
属性
CAS 编号 |
13469-97-1 |
|---|---|
分子式 |
H2O4SYb |
分子量 |
271.13 g/mol |
IUPAC 名称 |
sulfuric acid;ytterbium |
InChI |
InChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI 键 |
CXEVCTFCZOBZJN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
规范 SMILES |
OS(=O)(=O)O.[Yb] |
Key on ui other cas no. |
13469-97-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















